N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in gene regulation by controlling the acetylation of histones, which can influence the structure of chromatin and the transcriptional activity of genes .
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide selectively activates p300 HAT activity . It directly binds to p300, enhancing its HAT activity in a concentration-dependent manner, with maximal activation observed at 275 μM .
Biochemical Pathways
The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can affect various biochemical pathways. The acetylation of histones by p300 HAT can lead to the relaxation of chromatin structure, thereby facilitating the access of transcription factors to DNA and promoting gene expression . This can have downstream effects on numerous cellular processes, including cell growth, differentiation, and response to external stimuli .
Result of Action
The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, in the context of analgesic pharmacophore models, derivatives of a similar compound (4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) have been shown to display potent analgesic efficacy . These compounds were found to relieve pain by depressing peripheral and centrally mediated pain through opioid-independent systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 1H-1,2,3-triazole-5-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and fungicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl piperidinol
- 4-chloro-3-(trifluoromethyl)phenyl benzamide
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide stands out due to its triazole ring, which imparts unique electronic properties and enhances its reactivity compared to other similar compounds. The presence of the trifluoromethyl group further increases its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-7-2-1-5(3-6(7)10(12,13)14)16-9(19)8-4-15-18-17-8/h1-4H,(H,16,19)(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKHSYXMVPUPHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NNN=C2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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